molecular formula C8H11ClN2 B12970940 4-Butyl-2-chloropyrimidine

4-Butyl-2-chloropyrimidine

Cat. No.: B12970940
M. Wt: 170.64 g/mol
InChI Key: YQGUUMHQZKAIJY-UHFFFAOYSA-N
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Description

4-Butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a butyl group at the 4-position and a chlorine atom at the 2-position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-chloropyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with butyl lithium or butyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Butyl-2-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Butyl alcohol or butyric acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Butyl-2-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 4-Butyl-2-chloropyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or receptors involved in critical cellular pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of signal transduction pathways. The molecular targets and pathways involved vary depending on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness: 4-Butyl-2-chloropyrimidine is unique due to the presence of both a butyl group and a chlorine atom, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and a wide range of applications in various fields .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

4-butyl-2-chloropyrimidine

InChI

InChI=1S/C8H11ClN2/c1-2-3-4-7-5-6-10-8(9)11-7/h5-6H,2-4H2,1H3

InChI Key

YQGUUMHQZKAIJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=NC=C1)Cl

Origin of Product

United States

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